![molecular formula C10H16N2O4 B4938092 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)
1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate
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Overview
Description
1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate, also known as DTA, is a heterocyclic organic compound with a unique structure. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mechanism of Action
The exact mechanism of action of 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and DNA polymerases, which are essential for the replication and transcription of DNA.
Biochemical and Physiological Effects:
1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the frequency and severity of seizures in animal models. 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate has also been shown to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate is its unique structure, which allows for the development of novel compounds with potential therapeutic applications. However, one of the limitations of 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate. One area of interest is the development of novel 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate-based compounds with enhanced therapeutic properties. Another area of interest is the investigation of the mechanism of action of 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate and its derivatives, which could lead to the development of new drugs targeting various diseases. Additionally, the use of 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate as a catalyst for various organic reactions is an area of active research.
Synthesis Methods
1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate can be synthesized through several methods, including the reaction of 2,3-dichloroquinoxaline with sodium azide, followed by reduction with sodium dithionite. Another method involves the reaction of 2,3-dichloroquinoxaline with sodium azide, followed by cyclization with triethylamine.
Scientific Research Applications
1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anticonvulsant, and antifungal activities. 1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate has also been investigated for its potential use as a fluorescent probe for DNA detection and as a catalyst for various organic reactions.
properties
IUPAC Name |
1,8-dioxido-1,8-diazoniatricyclo[6.2.2.02,7]dodeca-2,4,6-triene;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2H2O/c13-11-5-7-12(14,8-6-11)10-4-2-1-3-9(10)11;;/h1-4H,5-8H2;2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRLILVAAMUMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC[N+]1(C3=CC=CC=C32)[O-])[O-].O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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